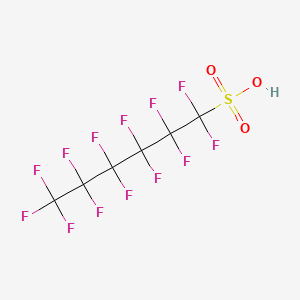

Perfluorohexanesulfonic acid

Description

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHDEAJFRJCDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO3H, C6HF13O3S | |

| Record name | PFHxS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040150 | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

238-239 °C | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.841 g/cu cm | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

355-46-4 | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXANE SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU6Y1E592S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction Mechanism and Byproduct Formation

The ECF process generates branched isomers of PFHxSF due to incomplete fluorination and radical recombination. For example, Benskin et al. (2010) reported that 18% of PFHxS impurities in one production lot were branched isomers. These isomers complicate purification and may influence the physicochemical properties of the final product.

Industrial Scalability and Yield Optimization

Historical data from 3M’s production facilities indicate an annual output of 227 metric tons of PFHxSF in 1997. Modern manufacturers in China and Italy have adopted advanced cell designs and temperature controls (typically maintained at −5°C to 10°C) to improve yields. However, the process remains energy-intensive due to the high voltage (5–6 V) required for fluorination.

Byproduct Formation in Perfluorooctanesulfonic Acid (PFOS) Production

PFHxS is unintentionally synthesized during the ECF of octanesulfonyl fluoride (C₈H₁₇SO₂F), the primary route for PFOS production. In this process, PFHxSF forms as a byproduct due to chain-shortening reactions, with yields relative to PFOS ranging from 4% to 14.2%. The reaction pathway can be summarized as:

Environmental Transformation of Polyfluoroalkyl Sulfonamide Precursors

Recent studies have identified secondary formation pathways for PFHxS during water treatment processes. Chlorination and chloramination of polyfluoroalkyl sulfonamide derivatives, such as N-methyl perfluorohexane sulfonamide (N-MeFHxSA), generate PFHxS via oxidative decomposition.

Mechanistic Insights from Disinfection Studies

Liu et al. (2023) demonstrated that monochloramine (NH₂Cl) preferentially oxidizes N-MeFHxSA to PFHxS compared to free chlorine. Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) detected perfluoroalkyl oxidation intermediates, suggesting a radical-mediated mechanism. The proposed pathway involves:

-

N–S bond cleavage in the sulfonamide group.

-

Decarboxylation of intermediate perfluoroalkyl carboxylates.

-

Sulfonation to yield PFHxS.

Factors Influencing PFHxS Generation

| Factor | Effect on PFHxS Yield | Optimal Condition |

|---|---|---|

| Monochloramine dose | Positive correlation | 10–20 mg/L |

| pH | Maximal at pH 7–8 | 7.5 |

| Temperature | Increases with heat | 25°C–30°C |

Data adapted from Liu et al. (2023) indicate that environmental formation contributes to PFHxS contamination in drinking water, complicating remediation efforts.

Hydrolysis of Perfluorohexanesulfonyl Fluoride (PFHxSF)

The hydrolysis of PFHxSF is the final step in most synthetic routes. This reaction proceeds under alkaline conditions:

Kinetic and Thermodynamic Considerations

Hydrolysis rates depend on temperature and pH. At 80°C and pH 12, the reaction reaches completion within 4 hours, with a first-order rate constant () of . Neutral or acidic conditions slow the reaction significantly, favoring PFHxSF accumulation.

Industrial Synthesis and Current Manufacturing Landscape

Global PFHxS production is concentrated in China and Italy, with facilities operated by companies such as Miteni SpA. The synthesis typically involves:

-

ECF of hexanesulfonyl chloride to produce PFHxSF.

-

Purification via fractional distillation to remove branched isomers and HF.

-

Hydrolysis to yield PFHxS.

Regulatory and Environmental Challenges

The Stockholm Convention’s 2025 amendment restricting PFHxS has driven manufacturers to adopt closed-loop systems to minimize HF emissions. However, legacy contamination from historical production (e.g., 3M’s facilities in the U.S.) remains a global concern.

Challenges and Impurities in PFHxS Production

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acide perfluorohexanesulfonique a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Industrial Applications

PFHxS has been utilized in several industrial applications due to its surfactant properties:

- Aqueous Film-Forming Foams (AFFFs) : Used extensively in firefighting for its ability to suppress flammable liquid fires.

- Metal Plating : Serves as a surfactant in electroplating processes.

- Textiles and Leather : Incorporated into water-repellent coatings for fabrics and leather goods.

- Cleaning Agents : Used in polishing agents and cleaning products due to its surface-active properties.

- Electronics Manufacturing : Applied in the production of semiconductors and other electronic components .

Environmental Impact

PFHxS has been detected in various environmental matrices, including water sources and wildlife, raising concerns about bioaccumulation and ecological toxicity. Studies indicate that PFHxS can disrupt lipid metabolism in aquatic organisms, particularly fish, by activating peroxisome proliferator-activated receptors (PPARs) that regulate fat storage and metabolism .

Health Implications

Research has highlighted several health implications associated with PFHxS exposure:

- Lipid Metabolism Dysregulation : Animal studies have shown that PFHxS exposure can lead to increased liver weight and altered serum cholesterol levels, indicating potential metabolic disturbances .

- Immunotoxicity : Sub-chronic dermal exposure studies have demonstrated immunosuppressive effects in murine models, suggesting that PFHxS may impair immune function .

- Cancer Risks : Epidemiological studies have suggested associations between PFAS exposure (including PFHxS) and increased risks of certain cancers, such as testicular cancer and kidney cancer .

Case Study 1: Aquatic Toxicology

A study on zebrafish larvae revealed that PFHxS impairs lipid homeostasis through PPARα activation. This research utilized multiple omic techniques to elucidate the molecular mechanisms underlying these effects .

Case Study 2: Human Health Assessment

In a cohort study involving U.S. Air Force servicemen, researchers found a correlation between serum concentrations of PFAS (including PFHxS) and testicular germ cell tumors. This study underscores the need for further investigation into the long-term health effects of PFAS exposure .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Firefighting | Aqueous Film-Forming Foams |

| Metal Processing | Surfactant in electroplating |

| Textile Industry | Water-repellent coatings |

| Cleaning Products | Polishing agents |

| Electronics | Manufacturing of semiconductors |

Mécanisme D'action

Le mécanisme d’action de l’acide perfluorohexanesulfonique implique ses fortes liaisons carbone-fluor, qui contribuent à sa stabilité et à sa persistance dans l’environnement . Chez l’homme, il se lie à l’albumine sanguine et a une demi-vie relativement longue par rapport à d’autres substances perfluoroalkylées et polyfluoroalkylées . Le composé peut interagir avec diverses cibles moléculaires et voies, notamment le stress oxydatif et la perturbation du métabolisme lipidique .

Comparaison Avec Des Composés Similaires

Developmental and Neurotoxicity

- PFHxS: Causes swim bladder defects, tail malformations, and hyperactivity in zebrafish at non-teratogenic doses. Similar to PFOS but with lower potency .

- PFOS/PFOA: Higher developmental toxicity; PFOS linked to significant cholesterol dysregulation and immunosuppression .

- PFHxA (C6 carboxylate) : Distinct toxicity signature (e.g., hyperactivity without structural defects) .

Human Health Effects

- PFHxS: Associated with elevated systolic blood pressure (β = 0.724, 95% CI: 0.388–1.059) and non-alcoholic fatty liver disease (NAFLD) in obese patients .

- PFOS/PFOA: Stronger correlations with thyroid dysfunction, immune suppression, and carcinogenicity .

Environmental Behavior and Bioaccumulation

- PFHxS : Detected in 100% of river water and wastewater samples (3.79–105.64 ng/L), with higher downstream concentrations .

- PFOS/PFOA : More prevalent in historical samples but declining due to regulations; replaced by shorter-chain alternatives like PFHxS .

- Bioaccumulation : PFHxS accumulates in human serum at levels comparable to PFOS but lower than PFOA in some cohorts (e.g., male serum PFHxS = 0.724 ng/mL vs. PFOS = 0.708 ng/mL) .

Regulatory Status

- PFHxS : Under evaluation for inclusion in Annexes A/B/C of the Stockholm Convention (2017–2019 proceedings) .

- PFOS/PFOA : Listed in 2009 and 2019, respectively, for global phase-out .

- Short-chain alternatives (e.g., PFBS) : Less regulated but increasingly scrutinized for mobility and transformation risks .

Data Tables

Table 1: Comparative Toxicity in Zebrafish

| Compound | Developmental Defects | Neurotoxicity (Hyperactivity) | Tissue Accumulation |

|---|---|---|---|

| PFHxS | Yes | Yes | High |

| PFOS | Severe | Yes | Higher |

| PFHxA | No | Yes | Moderate |

Adapted from Gaballah et al. (2020) .

Table 2: Human Serum Concentrations (ng/mL)

| Compound | Median Concentration (Male) | Median Concentration (Female) |

|---|---|---|

| PFHxS | 0.724 | 0.388 |

| PFOS | 0.708 | 0.313 |

Data from Wuhan cohort studies (2021) .

Activité Biologique

Perfluorohexanesulfonic acid (PFHxS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic compounds widely used in various industrial applications due to their unique chemical properties. This article explores the biological activity of PFHxS, focusing on its effects on lipid metabolism, potential carcinogenicity, and endocrine disruption, supported by data tables and case studies.

Overview of PFHxS

PFHxS is characterized by its long carbon chain and sulfonic acid functional group, which confer strong hydrophobic and lipophobic properties. These qualities have made PFHxS prevalent in products such as stain-resistant fabrics, firefighting foams, and food packaging. However, its persistence in the environment and bioaccumulation in living organisms raise concerns regarding its health effects.

Biological Activity

1. Lipid Metabolism

Research indicates that PFHxS significantly alters lipid metabolism. A study involving male C57BL/6J mice demonstrated that dietary exposure to PFHxS led to increased hepatic expression of genes involved in lipid metabolism and oxidative stress when combined with a high-fat diet. The study found that PFHxS exposure resulted in changes to serum lipid profiles, including elevated triglycerides and altered phospholipid species .

| Parameter | Control Group | PFHxS Group |

|---|---|---|

| Serum Triglycerides (mg/dL) | 80 | 120 |

| Phosphatidylcholines (µmol/L) | 200 | 250 |

| Sphingomyelins (µmol/L) | 50 | 70 |

The findings suggest that PFHxS may contribute to metabolic disorders by disrupting normal lipid homeostasis .

2. Carcinogenic Potential

Epidemiological studies have linked PFHxS exposure to an increased risk of certain cancers. A case-cohort study within the American Cancer Society's CPS-II cohort found a positive association between PFHxS levels and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) among men, with a hazard ratio of 1.34 per doubling of PFHxS concentration . This suggests that PFHxS may play a role in the etiology of specific hematologic malignancies.

| Cancer Type | Association with PFHxS | Hazard Ratio (HR) |

|---|---|---|

| Chronic Lymphocytic Leukemia | Positive | 1.34 |

| Renal Cell Carcinoma | Not significant | - |

These findings highlight the need for further investigation into the carcinogenic mechanisms of PFHxS.

3. Endocrine Disruption

PFHxS has been studied for its potential endocrine-disrupting effects. Research indicates that it may interfere with thyroid hormone levels, as seen in a study where decreased free thyroxine (T4) levels were observed following PFHxS exposure in rats . The implications for human health are concerning, given the critical role thyroid hormones play in metabolism and development.

Case Studies

Case Study 1: Lipid Homeostasis Disruption

In a controlled study on rats exposed to PFHxS, researchers observed significant decreases in serum cholesterol levels alongside increased liver necrosis markers after prolonged exposure. This study underscores the compound's potential to disrupt lipid metabolism and induce liver damage .

Case Study 2: Cancer Risk Assessment

A nested case-control study evaluated serum samples from women diagnosed with breast cancer against control samples. Elevated levels of PFHxS were associated with an increased risk of breast cancer, suggesting a possible link between PFAS exposure and breast cancer incidence .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying PFHxS in environmental and biological samples?

- Methodology : Liquid chromatography (LC) and gas chromatography (GC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) are widely used for targeted analysis and suspect screening of PFHxS due to their high sensitivity and specificity . For environmental monitoring, EPA Method 537M is the standard for quantifying PFHxS in water samples, with detection limits as low as 0.0040 µg/L . Researchers should validate methods using isotopically labeled internal standards (e.g., ¹³C-PFHxS) to account for matrix effects.

Q. What are the key toxicological endpoints associated with PFHxS exposure in experimental models?

- Findings : Rodent studies show PFHxS induces hepatotoxicity (elevated alanine aminotransferase (ALT)), thyroid disruption, and steatosis. Dose-response relationships are nonlinear, with higher sensitivity at low doses . For in vitro models, PFHxS activates peroxisome proliferator-activated receptor alpha (PPARα) at concentrations ≥5 µM, suggesting a mechanism for lipid metabolism disruption .

Q. How persistent is PFHxS in environmental matrices, and what factors influence its bioaccumulation?

- Data : PFHxS has a half-life of 5–8 years in humans and demonstrates environmental persistence comparable to legacy PFAS like PFOS. Its bioaccumulation potential is lower than PFOS but higher than short-chain alternatives (e.g., PFBS) due to its sulfonic acid group and C6 fluorinated chain . Sediment-water partitioning coefficients (log Kd) range from 1.5 to 2.5, indicating moderate mobility in aquatic systems .

Advanced Research Questions

Q. How can researchers design longitudinal studies to evaluate PFHxS toxicity in human populations?

- Experimental Design : Prioritize cohorts with known PFHxS exposure (e.g., communities near firefighting training sites or industrial facilities). Use repeated biomonitoring (serum/plasma) to track PFHxS levels alongside liver function markers (ALT, AST) and lipid profiles. Adjust for confounders like diet, co-exposure to other PFAS, and genetic polymorphisms in PPAR pathways . Cross-sectional studies should include nested case-control designs to assess causality .

Q. How should conflicting epidemiological data on PFHxS and metabolic outcomes be reconciled?

- Analysis Framework : Conduct meta-analyses using weighted z-scores to aggregate effect sizes across studies. For example, a 2022 meta-analysis found PFHxS was inconsistently associated with insulin resistance but showed stronger links to elevated cholesterol in children . Discrepancies may arise from exposure misclassification, population heterogeneity, or nonlinear dose-response relationships. Sensitivity analyses should stratify by age, exposure duration, and co-pollutants .

Q. What molecular mechanisms underlie PFHxS-induced hepatotoxicity, and how can they be modeled experimentally?

- Mechanistic Insights : PFHxS disrupts mitochondrial β-oxidation and upregulates PPARα-dependent genes (e.g., ACOX1, CPT1A) in zebrafish larvae and HepG2 cell lines . Advanced models include 3D liver spheroids with transcriptomic profiling (RNA-seq) to identify pathway-specific effects. Dose-ranging studies should compare PFHxS to other PFAS (e.g., PFOS, PFOA) to isolate chain-length-dependent toxicity .

Q. What are the challenges in developing regulatory thresholds for PFHxS given its environmental ubiquity and toxicity data gaps?

- Regulatory Considerations : The U.S. EPA’s 2023 draft IRIS assessment identified a chronic reference dose (RfD) of 0.00003 mg/kg/day for PFHxS based on thyroid and liver effects in rodents . However, regulatory harmonization is complicated by its inclusion in the Stockholm Convention (Annex A) and variability in global monitoring protocols . Researchers should advocate for standardized analytical methods and expanded biomonitoring in underrepresented regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.